2-Methoxymethylestradiol

Description

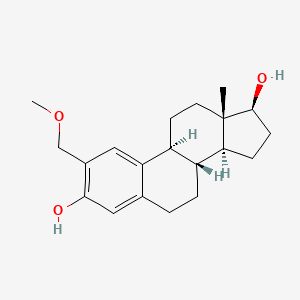

Structure

3D Structure

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-2-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H28O3/c1-20-8-7-14-15(17(20)5-6-19(20)22)4-3-12-10-18(21)13(11-23-2)9-16(12)14/h9-10,14-15,17,19,21-22H,3-8,11H2,1-2H3/t14-,15+,17-,19-,20-/m0/s1 |

InChI Key |

JMPWQPBBPXSYDS-SSGANFLRSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)COC)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)COC)O |

Synonyms |

2-methoxymethylestradiol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Chemical Synthesis of 2-Methoxymethylestradiol

The synthesis of 2-Methoxymethylestradiol, a derivative of the endogenous estrogen metabolite 2-methoxyestradiol (B1684026) (2ME2), has been approached through various chemical strategies. One efficient method simplifies previous multi-step procedures, which often required protection and deprotection of hydroxyl groups. thieme-connect.com

Another synthetic approach involves the chemoselective etherification of benzyl (B1604629) alcohols. organic-chemistry.org This method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) to selectively convert benzylic alcohols into their corresponding methyl or ethyl ethers, leaving other hydroxyl groups, such as those on the steroid's D-ring, intact. organic-chemistry.org This process proceeds through a carbocation intermediate and has been successfully applied to shorten the synthesis of 2-(methoxymethyl)estradiol from a five-step route to a more direct three-step procedure. thieme-connect.com

The synthesis often starts from commercially available 3,17β-estradiol. nih.gov For instance, the synthesis of related analogs like 2-fluoroethoxy-O-methoxymethylestradiol begins with the preparation of 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol from 3,17β-estradiol. nih.gov This intermediate is then reacted with an appropriate alkylating agent, such as 1-bromo-2-fluoroethane, in the presence of a base like potassium carbonate (K₂CO₃) and a phase transfer catalyst like tetrabutylammonium (B224687) iodide. nih.gov The final step involves the removal of the methoxymethyl (MOM) protecting groups, typically using aqueous hydrochloric acid. nih.gov

The natural metabolic pathway also provides insight into its formation. 17β-estradiol is hydroxylated in the liver to form 2-hydroxyestradiol (B1664083), a reaction catalyzed by cytochrome P450 enzymes. wikipedia.org Subsequently, catechol-O-methyltransferase (COMT) methylates 2-hydroxyestradiol to produce 2-methoxyestradiol. wikipedia.orgnih.govahajournals.org

Development of 2-Methoxymethylestradiol Analogs

The development of analogs of 2-Methoxymethylestradiol is primarily driven by the goal of enhancing its therapeutic properties, such as its anti-cancer activity, and overcoming limitations like low aqueous solubility and rapid metabolism. purdue.edu

Design Principles for Analog Development

The design of novel 2-Methoxymethylestradiol analogs is guided by several key principles aimed at improving efficacy and pharmacokinetic profiles. Researchers introduce structural modifications at various positions of the steroid scaffold, including the A, B, C, and D rings. researchgate.net

Another design strategy involves the creation of prodrugs to improve aqueous solubility and bioavailability. purdue.edu For instance, phosphate (B84403) prodrugs have been generated to enhance the pharmacokinetic profile of 2ME2. purdue.edu

Furthermore, to explore structure-activity relationships, researchers have synthesized hybrids of 2-methoxyestradiol with other pharmacophores known for their anti-tumor properties, such as uridine, uracil, and thymine. mdpi.comnih.gov These hybrids are typically formed through etherification at the 17β-hydroxyl or the 3-phenolic hydroxyl group of 2-methoxyestradiol. mdpi.comnih.gov The goal is to create new compounds with improved anti-proliferative activity and selectivity against cancer cells. nih.gov

Specific Synthesis Routes for Substituted Estrogens

The synthesis of substituted estrogen analogs of 2-Methoxymethylestradiol often involves multi-step sequences starting from readily available steroid precursors.

For example, to create analogs with modifications at the 3-phenolic hydroxyl group, 2-methoxyestradiol can be reacted with various alkylating agents. In one approach, a solution of 2-methoxyestradiol and sodium hydroxide (B78521) in a solvent like dry dimethylformamide (DMF) is treated with an alkyl halide, such as benzyl chloride or 1,6-dibromohexane, to yield the corresponding ether derivative. mdpi.com

The synthesis of 2-(hydroxyalkyl)estradiols, which are stable analogs of the metabolite 2-hydroxyestradiol, begins with the ortho-lithiation of estradiol (B170435) to produce 2-formylestradiol. acs.org This intermediate then undergoes chain extension reactions to create a homologous series of 2-(hydroxyalkyl)estradiols. acs.org

For the synthesis of fluorinated analogs like 2-fluoroethoxyestradiol (2FEE2) and 2-fluoropropanoxyestradiol (2FPE2), a common starting material is 3,17β-estradiol. nih.gov This is converted in several steps to 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol. nih.gov This intermediate is then reacted with an excess of a fluoroalkylating agent, for example, 1-bromo-2-fluoroethane, using potassium carbonate as a base in DMF. nih.gov The final deprotection step with acid yields the desired fluorinated analog. nih.gov

Radiochemical Synthesis for Research Applications (e.g., Positron Emission Tomography Tracers in Animal Models)

Radiolabeled analogs of 2-Methoxymethylestradiol are crucial for non-invasive in vivo imaging techniques like Positron Emission Tomography (PET), which allow for the study of the compound's biodistribution and accumulation in tumors. nih.gov

The synthesis of PET tracers often involves incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecular structure. While ¹¹C-labeling does not alter the chemical structure, its short half-life of 20 minutes is a significant limitation. nih.gov

To overcome this, analogs labeled with ¹⁸F, which has a longer half-life of approximately 110 minutes, have been developed. The radiochemical synthesis of 2-[¹⁸F]fluoroethoxyestradiol (2[¹⁸F]FEE2), for example, starts with the precursor 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol. nih.gov This precursor is reacted with a prosthetic group, [¹⁸F]fluoroethylbrosylate, to introduce the ¹⁸F label. nih.gov The reaction is followed by a deprotection step to yield the final radiotracer. nih.gov The entire synthesis is typically completed within 90 minutes, and the resulting radiolabeled compound is purified using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Below are interactive tables summarizing the key synthetic reagents and resulting compounds discussed.

Table 1: Key Reagents in the Synthesis of 2-Methoxymethylestradiol and its Analogs

| Reagent | Role | Synthetic Application |

| 17β-Estradiol | Starting Material | Precursor for the synthesis of 2-methoxyestradiol and its analogs. nih.govnih.gov |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyst | Used in the C(sp²)-H methoxylation of 2-aryloxypyridines. nih.gov |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Activating Agent | Used with DMSO for chemoselective etherification of benzyl alcohols. thieme-connect.comorganic-chemistry.org |

| Dimethyl sulfoxide (DMSO) | Catalyst/Solvent | Used with TCT for etherification and as a solvent. thieme-connect.comorganic-chemistry.org |

| Potassium carbonate (K₂CO₃) | Base | Used in alkylation reactions. nih.gov |

| [¹⁸F]Fluoroethylbrosylate | Prosthetic Group | Source of ¹⁸F for radiolabeling PET tracers. nih.gov |

| Catechol-O-methyltransferase (COMT) | Enzyme | Catalyzes the methylation of 2-hydroxyestradiol to 2-methoxyestradiol in vivo. wikipedia.orgnih.govahajournals.org |

Table 2: Examples of Synthesized 2-Methoxymethylestradiol Analogs

| Compound Name | Modification | Purpose of Synthesis |

| 2-(2',2',2'-trifluoroethoxy)-6-oximinoestradiol | Trifluoroethoxy and oximino group addition | Enhance inhibitory effects on tubulin polymerization and cancer cell growth. nih.gov |

| 2-ethoxy-6-oximinoestradiol | Ethoxy and oximino group addition | Enhance inhibitory effects on tubulin polymerization and cancer cell growth. nih.gov |

| Phosphate prodrugs of 2ME2 | Addition of a phosphate group | Increase aqueous solubility and improve pharmacokinetic profile. purdue.edu |

| Uridine/Uracil/Thymine hybrids of 2-methoxyestradiol | Etherification with nucleoside pharmacophores | Develop novel derivatives with potential anti-tumor activity. mdpi.comnih.gov |

| 2-Fluoroethoxyestradiol (2FEE2) | Fluoroethoxy group at C-2 | Develop an analog for potential therapeutic use and as a precursor for a PET tracer. nih.gov |

| 2-[¹⁸F]Fluoroethoxyestradiol (2[¹⁸F]FEE2) | ¹⁸F-labeled fluoroethoxy group at C-2 | PET tracer for in vivo imaging of biodistribution and tumor accumulation. nih.gov |

Molecular and Cellular Mechanisms of Action of 2 Methoxymethylestradiol

Microtubule Dynamics and Cell Cycle Regulation

2-Methoxymethylestradiol (2-ME2), a naturally occurring metabolite of estradiol (B170435), exerts its biological effects primarily through the disruption of microtubule dynamics, which in turn leads to cell cycle arrest and subsequent cellular responses. nih.govresearchgate.netnih.gov This section details the specific molecular interactions and cellular consequences of 2-ME2's activity.

2-Methoxymethylestradiol interacts directly with tubulin, the fundamental protein subunit of microtubules. nih.govnih.gov Specifically, it binds at or near the colchicine-binding site on β-tubulin. nih.govnih.gov This binding site is a well-characterized pocket on the tubulin heterodimer that is also the target for other microtubule-destabilizing agents like colchicine (B1669291). researchgate.netbibliotekanauki.plaacrjournals.org The interaction of 2-ME2 with this site is non-covalent and has been shown to have micromolar affinity. nih.govaacrjournals.org This binding event is critical as it initiates a cascade of effects on microtubule structure and function. Studies on 2-ME2-resistant leukemia cells have identified mutations within the colchicine-binding site of β-tubulin, providing strong evidence that this is a key target for the compound's activity. nih.gov

The binding of 2-Methoxymethylestradiol to tubulin directly interferes with the process of microtubule polymerization. In vitro studies have demonstrated that 2-ME2 inhibits the assembly of purified tubulin in a concentration-dependent manner. nih.govnih.gov At concentrations of 1 and 3 microM, 2-ME2 was shown to be an effective inhibitor of tubulin polymerization. nih.gov However, it is noteworthy that significantly higher concentrations of 2-ME2 are required to depolymerize microtubules that are already formed and stabilized by microtubule-associated proteins (MAPs). nih.gov

The primary mechanism of 2-ME2's antimitotic action appears to be the suppression of microtubule dynamics rather than outright depolymerization of the microtubule network. nih.gov This suppression includes a reduction in the mean growth rate, duration, and length of microtubules. nih.gov This alteration of microtubule dynamics has profound consequences during mitosis. The mitotic spindle, a complex and highly dynamic structure composed of microtubules, is essential for the proper segregation of chromosomes. By disrupting microtubule dynamics, 2-ME2 leads to the formation of abnormal mitotic spindles. researchgate.netnih.gov This can manifest as multipolar spindles and a failure of chromosomes to align correctly at the metaphase plate, a phenomenon known as congression failure. nih.govoup.com

| Parameter | Effect of 2-Methoxymethylestradiol | Observed Consequences | References |

|---|---|---|---|

| Tubulin Polymerization | Inhibits assembly of purified tubulin | Concentration-dependent inhibition | nih.govnih.gov |

| Microtubule Dynamics | Suppresses growth rate, duration, and length | Reduced overall dynamicity | nih.gov |

| Mitotic Spindle Formation | Causes abnormal spindle formation | Multipolar spindles, congression failure | researchgate.netnih.govoup.com |

The disruption of mitotic spindle formation by 2-Methoxymethylestradiol activates the spindle assembly checkpoint, a critical cellular surveillance mechanism. This leads to a halt in cell cycle progression, primarily at the G2/M phase. nih.govnih.govnih.gov This G2/M arrest prevents the cell from entering anaphase with a defective spindle, which would otherwise lead to chromosomal missegregation and aneuploidy. nih.gov

The induction of G2/M arrest by 2-ME2 has been observed in various cancer cell lines, including breast cancer, nasopharyngeal carcinoma, and acute T lymphoblastic leukemia. nih.govnih.govnih.gov In some cell types, such as human osteosarcoma cells, the effect of 2-ME2 on the cell cycle can be concentration-dependent, with lower concentrations causing a G1 phase arrest and higher concentrations leading to a G2/M arrest. bibliotekanauki.pl The molecular events underlying this arrest include the maintenance of an inactive, phosphorylated state of key cell cycle proteins like cdc2 and cdc25C. nih.gov This sustained arrest can ultimately trigger apoptosis, or programmed cell death. nih.govnih.gov

The influence of 2-Methoxymethylestradiol on the cytoskeleton extends beyond its effects on mitosis. Microtubules are also crucial for various interphase cellular processes, including cell motility, adhesion, and migration. nih.gov By altering tubulin formation, 2-ME2 can significantly impact these functions. nih.govashpublications.org

Studies have shown that 2-ME2 can inhibit the spontaneous motility of transformed cells. nih.gov It can also alter cell morphology, leading to a reduction in cellular structures like filopodia and lamellipodia, which are important for cell movement and attachment. nih.gov Furthermore, 2-ME2 has been found to reduce the adhesion of cells to extracellular matrix components like fibronectin. nih.gov In trans-well migration assays, a common method to assess cell migration, 2-ME2 has been shown to significantly decrease the ability of cells to move through a porous membrane. nih.govnih.gov These findings suggest that 2-ME2's impact on cytoskeletal functions could be beneficial in contexts where cell migration and invasion are key pathological features.

| Function | Effect of 2-Methoxymethylestradiol | Experimental Observation | References |

|---|---|---|---|

| Cell Motility | Inhibits spontaneous motility | Observed in BCR-ABL-transformed Ba/F3 cells | nih.gov |

| Cell Adhesion | Reduces adhesion to fibronectin | Decreased attachment of cells | nih.gov |

| Trans-well Migration | Decreases migration through membrane | Reduced number of migrating cells | nih.gov |

| Cell Morphology | Reduces filipodia and lamellipodia | Altered cell shape and protrusions | nih.gov |

Regulation of Angiogenesis-Related Pathways

In addition to its effects on microtubule dynamics, 2-Methoxymethylestradiol also plays a significant role in the regulation of pathways related to angiogenesis, the formation of new blood vessels.

A key molecular target of 2-Methoxymethylestradiol in the context of angiogenesis is Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govnih.gov HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia (low oxygen levels) and is a major driver of angiogenesis. nih.govmdpi.com Under hypoxic conditions, which are common in solid tumors, HIF-1α becomes stabilized and promotes the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). nih.govdovepress.com

2-Methoxymethylestradiol has been shown to inhibit the accumulation of HIF-1α protein. nih.govnih.gov This inhibitory effect occurs in an oxygen- and proteasome-independent manner, suggesting a mechanism distinct from the normal oxygen-dependent degradation of HIF-1α. mdpi.com The ability of 2-ME2 to inhibit HIF-1α appears to be linked to its effects on microtubules, as both microtubule-stabilizing and -destabilizing drugs can inhibit HIF-1α accumulation. nih.govnih.gov By suppressing HIF-1α, 2-ME2 effectively downregulates the expression of its target genes, including VEGF, thereby inhibiting a crucial signaling pathway for angiogenesis. nih.govmdpi.com This has been demonstrated in various models, including endometriosis, where 2-ME2 treatment led to reduced HIF-1α and VEGF expression. nih.gov

Modulation of Vascular Endothelial Growth Factor (VEGF) Secretion

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in vasculogenesis and angiogenesis. nih.govnih.gov 2-Methoxymethylestradiol (2-MeOMeE2) has been shown to inhibit the secretion of VEGF. In studies involving human osteosarcoma cells (MG63), treatment with 2-MeOMeE2 resulted in a significant reduction in the expression levels of VEGF. nih.gov This inhibitory effect on VEGF is a key component of the anti-angiogenic properties of 2-MeOMeE2, as it directly interferes with the signaling cascade that promotes the formation of new blood vessels, which are essential for tumor growth and metastasis. nih.gov

Impact on Endothelial Cell Function and Capillary-like Structure Formation (in vitro)

The anti-angiogenic activity of 2-Methoxymethylestradiol extends to its direct effects on endothelial cells, the primary cells involved in forming the lining of blood vessels. frontiersin.org In vitro assays are crucial for observing the direct impact of compounds on the ability of these cells to form the capillary-like structures that are the foundation of new blood vessels. nih.govibidi.comtermedia.pl

2-Methoxymethylestradiol has been demonstrated to inhibit the formation of these capillary-like structures. nih.gov When endothelial cells, such as human umbilical vein endothelial cells (HUVECs), are cultured on a basement membrane-like matrix, they typically form networks of tube-like structures, a process that mimics angiogenesis. ibidi.comtermedia.pl Treatment with 2-MeOMeE2 disrupts this process. capes.gov.br This inhibition is a direct consequence of its effects on endothelial cell proliferation, migration, and differentiation, which are all essential steps in angiogenesis. frontiersin.org The disruption of tubulin dynamics by 2-MeOMeE2 is a likely contributor to these effects. capes.gov.br

Table 1: Summary of 2-Methoxymethylestradiol's Impact on Angiogenesis Markers

| Marker | Effect of 2-Methoxymethylestradiol | Reference |

|---|---|---|

| VEGF Secretion | Decreased | nih.gov |

| Capillary-like Structure Formation (in vitro) | Inhibited | nih.govcapes.gov.br |

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. 2-Methoxymethylestradiol induces apoptosis in various cancer cell types through multiple interconnected pathways. nih.govncats.io

Activation of Stress-Activated Protein Kinases (e.g., p38 MAPK, c-Jun-NH2-Kinase)

2-Methoxymethylestradiol is known to activate stress-activated protein kinase (SAPK) pathways, including p38 mitogen-activated protein kinase (p38 MAPK) and c-Jun-NH2-Kinase (JNK). aacrjournals.orgdntb.gov.ua The activation of these kinases is a response to cellular stress induced by the compound. bioscientifica.com

p38 MAPK: Activation of the p38 MAPK pathway is a key event in the cellular response to stress. reactome.orgopenrheumatologyjournal.com In the context of 2-MeOMeE2 treatment, p38 MAPK activation contributes to the induction of apoptosis. aacrjournals.org For instance, in MCF-7 breast cancer cells, 2-MeOMeE2 was found to inhibit the estrogen-induced phosphorylation of p38 MAPK, which in turn affected downstream signaling related to cell cycle progression. bioscientifica.com

c-Jun-NH2-Kinase (JNK): JNK, also known as stress-activated protein kinase (SAPK), is another critical component of the cellular stress response. nih.govdoi.org 2-MeOMeE2 treatment leads to the activation of the JNK pathway. aacrjournals.org This activation is involved in mediating the apoptotic signals initiated by the compound. The JNK pathway can be activated by various stimuli, including reactive oxygen species, and plays a role in promoting cancer cell invasion and survival, but its sustained activation can also lead to apoptosis. nih.govplos.org

Involvement of Transcription Factors (e.g., NF-κB, p53, ATF-2)

The apoptotic signal initiated by 2-Methoxymethylestradiol is further transduced by various transcription factors that regulate the expression of genes involved in cell death and survival.

NF-κB (Nuclear Factor kappa B): NF-κB is a protein complex that controls the transcription of DNA and is involved in the cellular response to stimuli such as stress and free radicals. frontiersin.org 2-Methoxymethylestradiol has been shown to activate NF-κB as part of its mechanism for inducing apoptosis. aacrjournals.org

p53: The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in response to cellular stress. ashpublications.org 2-Methoxymethylestradiol can induce apoptosis through a p53-dependent mechanism. aacrjournals.orgashpublications.org It has been observed to affect p53 levels in transformed cells, contributing to the apoptotic process. ashpublications.orgashpublications.org

ATF-2 (Activating Transcription Factor 2): ATF-2 is a transcription factor that is activated by phosphorylation by p38 MAPK and JNK. bioscientifica.comopenrheumatologyjournal.com In breast cancer cells, 2-MeOMeE2 has been shown to inhibit the estrogen-stimulated phosphorylation of ATF-2, which is associated with a decrease in cyclin D1 promoter activation. bioscientifica.com This indicates that 2-MeOMeE2 can modulate the activity of ATF-2 to contribute to its anti-proliferative and apoptotic effects. bioscientifica.com

Role of Caspase Activation

Caspases are a family of proteases that are central to the execution of apoptosis. nih.govcreative-diagnostics.comwikipedia.org 2-Methoxymethylestradiol induces apoptosis by activating the caspase cascade. nih.govncats.io

The process typically involves the activation of initiator caspases, such as caspase-9, which then cleave and activate executioner caspases, like caspase-3. nih.govcreative-diagnostics.comresearchgate.net Activated caspase-3 is a key marker of apoptosis and is responsible for cleaving various cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.govcreative-diagnostics.com Studies in human osteosarcoma and neuroblastoma cells have demonstrated that treatment with 2-MeOMeE2 leads to increased activation of caspase-3, confirming the involvement of the caspase-dependent pathway in its apoptotic mechanism. nih.govnih.gov

Potential Influence on Reactive Oxygen Species (ROS) Metabolism (e.g., Superoxide (B77818) Dismutase Inhibition)

The generation of reactive oxygen species (ROS) is a significant factor in the apoptotic effects of 2-Methoxymethylestradiol. nih.govncats.io ROS are chemically reactive molecules containing oxygen that can cause cellular damage. wikipedia.org

Treatment with 2-MeOMeE2 has been shown to increase intracellular ROS levels in cancer cells. nih.gov This increase in ROS contributes to the loss of mitochondrial membrane potential, which is a key step in the intrinsic pathway of apoptosis. nih.gov The resulting oxidative stress plays an important role in the apoptotic death of cancer cells induced by 2-MeOMeE2. nih.gov

The effect of 2-MeOMeE2 on superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical into less harmful species, has been a subject of investigation. wikipedia.org While some early reports suggested that 2-MeOMeE2 inhibits SOD, subsequent studies have indicated that it does not directly inhibit the enzyme but may interfere with certain assay methods. nih.govnih.gov Nevertheless, the compound does lead to an increase in intracellular superoxide levels in many tumor cell types. nih.gov

Table 2: Key Molecules in 2-Methoxymethylestradiol-Induced Apoptosis

| Pathway Component | Role in Apoptosis | Effect of 2-Methoxymethylestradiol | References |

|---|---|---|---|

| Stress-Activated Protein Kinases | |||

| p38 MAPK | Mediates cellular stress response | Activated | aacrjournals.orgdntb.gov.ua |

| c-Jun-NH2-Kinase (JNK) | Mediates cellular stress response | Activated | aacrjournals.org |

| Transcription Factors | |||

| NF-κB | Regulates gene expression in response to stress | Activated | aacrjournals.org |

| p53 | Tumor suppressor, induces apoptosis | Activated | aacrjournals.orgashpublications.org |

| ATF-2 | Regulates gene expression, activated by SAPKs | Phosphorylation inhibited (in specific contexts) | bioscientifica.com |

| Caspases | |||

| Caspase-3 | Executioner caspase in apoptosis | Activated | nih.govnih.gov |

| Caspase-9 | Initiator caspase in the intrinsic pathway | Activated | nih.gov |

| Reactive Oxygen Species | |||

| ROS | Induce cellular damage and apoptosis | Increased production | nih.gov |

| Superoxide Dismutase (SOD) | Detoxifies superoxide radicals | No direct inhibition, but intracellular superoxide levels increase | nih.govnih.gov |

Estrogen Receptor Interaction and Signaling Modalities

The molecular and cellular actions of 2-Methoxymethylestradiol (2-MeOMeE2) are multifaceted, involving both interactions with estrogen receptors and engagement of other signaling pathways.

Ligand Binding Affinity to Estrogen Receptors (ERα, ERβ)

2-Methoxymethylestradiol exhibits a significantly lower binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to the endogenous estrogen, 17β-estradiol (E2). nih.govaacrjournals.org Research has consistently demonstrated that 2-MeOMeE2's affinity for ERα is weak, reported to be approximately 0.9% of that of estradiol. nih.gov Further studies using recombinant proteins determined the inhibitory constant (Ki) of 2-MeOMeE2 for ERα to be 21 nM, which is about 500-fold lower than that of estradiol. aacrjournals.org The affinity for ERβ is even weaker, with a reported Ki of 417 nM, representing a 3200-fold lower affinity than estradiol for this receptor subtype. aacrjournals.org This poor interaction with estrogen receptors is a key feature distinguishing it from its parent compound, estradiol. aacrjournals.orgwikipedia.org

| Compound | Receptor | Relative Binding Affinity (% of Estradiol) | Inhibitory Constant (Ki) |

|---|---|---|---|

| 2-Methoxymethylestradiol (2-MeOMeE2) | ERα | 0.9% | 21 nM |

| 2-Methoxymethylestradiol (2-MeOMeE2) | ERβ | Not explicitly stated as a percentage | 417 nM |

| Estradiol (E2) | ERα | 100% | ~0.04 nM |

| Estradiol (E2) | ERβ | 100% | ~0.13 nM |

Estrogen Receptor-Dependent Gene Expression Modulation (e.g., pS2 gene expression)

Consistent with its low binding affinity for estrogen receptors, 2-Methoxymethylestradiol demonstrates a very weak ability to induce estrogen receptor-dependent gene expression. nih.govcapes.gov.br A key marker for estrogenic activity is the induction of the pS2 gene (also known as Trefoil Factor-1), a well-established estrogen-responsive gene. nih.gov Studies in MCF-7 breast cancer cells, which are ER-positive, have shown that the ability of 2-MeOMeE2 to stimulate the expression of the pS2 gene is only about 0.02% of that induced by estradiol. nih.govcapes.gov.br

Despite this inherent weakness, at pharmacological concentrations, some estrogenic actions have been observed. nih.govaacrjournals.org In microarray experiments on MCF-7 cells, a significant number of gene expression changes induced by both 2-MeOMeE2 and estradiol were blocked by the estrogen receptor antagonist ICI 182,780, confirming an ER-dependent mechanism for these effects. nih.govresearchgate.net Furthermore, 2-MeOMeE2 was shown to stimulate an estrogen response element (ERE)-dependent reporter gene, an effect that was also blocked by the same antagonist. nih.govaacrjournals.org

Non-Estrogen Receptor-Mediated Signaling Pathways

The primary antiproliferative and apoptotic activities of 2-Methoxymethylestradiol are considered to be mediated independently of estrogen receptors alpha and beta. researchgate.netnih.gov This is supported by the fact that its antiproliferative effects are observed in both estrogen-dependent and estrogen-independent cancer cell lines, irrespective of their ERα and ERβ expression status. nih.gov Moreover, the potent estrogen receptor antagonist ICI 182,780 does not inhibit the antiproliferative activity of 2-MeOMeE2, further indicating a mechanism of action distinct from classical ER signaling. nih.gov The compound's effects are often attributed to its ability to disrupt microtubule dynamics, a process not directly linked to estrogen receptor activation. nih.gov

Other Identified Molecular Targets and Pathways (e.g., PKCδ signaling, cAMP levels)

Beyond its interaction with estrogen receptors, 2-Methoxymethylestradiol influences other critical cellular signaling pathways.

Research has implicated Protein Kinase C delta (PKCδ) signaling in the pro-apoptotic actions of 2-methoxyestradiol (B1684026) (2-MeOE2), a closely related metabolite. nih.gov Studies have shown that 2-MeOE2 can induce apoptosis, and this effect is partly dependent on the catalytic activation of PKCδ. nih.gov Overexpression of full-length PKCδ potentiates 2-MeOE2-mediated apoptosis, while silencing PKCδ diminishes it. nih.gov The catalytic fragment of PKCδ can evoke pro-apoptotic effects that are dependent on p38 MAPK phosphorylation. nih.gov While this research focuses on 2-MeOE2, the structural similarity suggests that PKCδ signaling could be a relevant pathway for 2-MeOMeE2 as well, though direct studies are needed.

Structure Activity Relationship Sar Studies of 2 Methoxymethylestradiol and Its Analogs

Correlation Between Chemical Structure and Tubulin Binding Affinity

The primary mechanism of the anticancer activity of 2-Methoxymethylestradiol and its analogs is their interaction with tubulin, a key protein in the formation of microtubules. ncats.iocansa.org.za These microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and ultimately, cell death. cansa.org.za 2-MOME2 and its parent compound, 2-ME2, inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on tubulin. ncats.ionih.gov

SAR studies have revealed that modifications to the steroidal structure of 2-MOME2 can significantly impact its tubulin binding affinity. For instance, 2-MOME2 itself was found to be a more effective inhibitor of tubulin polymerization in vitro compared to 2-ME2. nih.gov The introduction of different substituents on the steroidal scaffold has been a key area of investigation. researchgate.net For example, the synthesis of analogs with modifications at the C-2 and C-17 positions has been explored to enhance tubulin interaction and metabolic stability. aacrjournals.orgcapes.gov.br

The development of 2-substituted estradiol-3-O-sulfamate derivatives has further elucidated the SAR for tubulin polymerization inhibition. acs.orgresearchgate.net Certain mesylates and sulfones in this series have demonstrated equipotent or even enhanced antiproliferative activity compared to earlier analogs. acs.org These findings underscore the importance of the chemical environment around the A-ring of the steroid nucleus for tubulin binding.

Interactive Table: Tubulin Polymerization Inhibition by 2-MOME2 and Analogs

| Compound | Modification | Tubulin Polymerization Inhibition | Reference |

|---|---|---|---|

| 2-Methoxyestradiol (B1684026) (2-ME2) | Parent Compound | Effective inhibitor | ncats.ionih.gov |

| 2-Methoxymethylestradiol (2-MOME2) | 2-methoxymethyl group | More effective than 2-ME2 in vitro | nih.gov |

| 2-Ethoxy-6-oximinoestradiol | 2-ethoxy and 6-oximino groups | Potent inhibitor | acs.org |

Structural Determinants for Antiproliferative and Apoptotic Activities

The antiproliferative and apoptotic (programmed cell death) activities of 2-MOME2 and its analogs are closely linked to their ability to disrupt microtubule dynamics. nih.govuchile.cl By inhibiting tubulin polymerization, these compounds cause cells to arrest in the G2/M phase of the cell cycle, leading to the induction of apoptosis. ncats.iowikipedia.org

The cytotoxic effects of 2-MOME2 have been observed in various cancer cell lines, including both hormone-dependent and hormone-independent breast cancer cells. nih.gov The process of apoptosis induced by these compounds involves the activation of caspases, a family of proteases that execute cell death. ncats.io The structural features that enhance tubulin binding generally correlate with increased antiproliferative and apoptotic activities. acs.orgnih.gov

SAR studies have shown that modifications at various positions on the estradiol (B170435) scaffold can modulate these activities. For instance, the introduction of sulfamate (B1201201) groups has been shown to produce potent antitumor activity. cansa.org.za Furthermore, analogs like 2-fluoroethoxyestradiol (2FEE2) have demonstrated stronger antiproliferative activity than the parent compound, 2-ME2. nih.gov The induction of apoptosis by these compounds is often characterized by morphological changes such as cell shrinkage and the formation of apoptotic bodies. wou.edu

Influence of Substitutions on Estrogen Receptor Interaction

SAR studies have consistently shown that substitutions at the 2-position of the estradiol ring system reduce ER binding affinity. nih.gov For example, 2-MOME2 demonstrated a relative binding affinity of only 0.9% compared to estradiol. nih.govresearchgate.net Comparative molecular field analysis (CoMFA) has further revealed that electropositive substitutions at the 2-position decrease ER binding, whereas electronegative substitutions can favor it. nih.gov This is in contrast to the requirements for DNA synthesis inhibition, where electropositive groups in the same position enhance activity. nih.gov

The goal of many SAR studies has been to design analogs with potent antiproliferative activity but negligible affinity for the ER. nih.gov This has led to the identification of compounds that effectively separate the desired anticancer effects from hormonal actions. acs.org

Interactive Table: Estrogen Receptor Binding Affinity of Estradiol and Analogs

| Compound | Relative Binding Affinity (Estradiol = 100%) | Reference |

|---|---|---|

| Estradiol | 100% | nih.gov |

| 2-Methoxyestradiol (2-ME2) | Low affinity | wikipedia.orgaacrjournals.org |

Computational Chemistry and Modeling Approaches in SAR

Computational chemistry and molecular modeling have become indispensable tools in the SAR studies of 2-MOME2 and its analogs. unimi.itresearchgate.net These methods provide valuable insights into the three-dimensional interactions between the compounds and their biological targets, such as tubulin and the estrogen receptor. nih.govnih.gov

Molecular docking simulations are frequently used to predict the binding modes and affinities of newly designed analogs. nih.govnih.govplos.org These simulations can help to rationalize the observed biological activities and guide the synthesis of more potent compounds. For example, docking studies have been employed to understand how 2-ethyl derivatives of 2-ME2 exhibit high binding affinity to the colchicine-binding site of tubulin. nih.gov

Comparative Molecular Field Analysis (CoMFA) is another powerful computational technique that has been applied to develop 3D-quantitative structure-activity relationship (3D-QSAR) models. nih.gov These models can identify the specific steric and electrostatic fields around the molecule that are critical for its biological activity. nih.gov For instance, CoMFA has been used to delineate the distinct structural requirements for DNA synthesis inhibition versus estrogen receptor binding in 2-ME2 analogs. nih.gov Furthermore, molecular dynamics simulations can provide a more dynamic picture of how these compounds interact with their targets over time. autemtherapeutics.comresearchgate.net

Preclinical Biological Activities and Research Models

Antiproliferative Effects in Cell Culture Systems (in vitro)

The antiproliferative properties of 2-Methoxyestradiol (B1684026) have been a primary focus of preclinical research, demonstrating its ability to inhibit the growth of a wide range of cancer cell lines.

Studies have shown that 2-Methoxymethylestradiol is effective in suppressing growth and inducing cytotoxicity in both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cells. The parent compound, 2-Methoxyestradiol, has demonstrated potent antiproliferative effects in MCF-7 cells, with a reported IC50 value of 6.79 ± 0.71 μM after 48 hours of exposure mdpi.com. In long-term estrogen-deprived (LTED) MCF-7 cells, a model for endocrine therapy-resistant breast cancer, 2-Methoxyestradiol exhibited even more potent inhibitory effects, with an IC50 value of 0.93 ± 0.11 μM mdpi.com.

Recent research has also indicated that 2-Methoxyestradiol inhibits the proliferation of triple-negative breast cancer cell lines, such as MDA-MB-231 and MDA-MB-468, in a dose-dependent manner nih.govnih.gov. While it showed a significant impact on these cancer cells, high doses of the compound did not have a major effect on the proliferation of non-tumorigenic breast epithelial cells (MCF-10a) nih.gov.

| Cell Line | Hormone Receptor Status | IC50 Value (μM) | Exposure Time (hours) | Reference |

|---|---|---|---|---|

| MCF-7 | ER+, PR+ | 6.79 ± 0.71 | 48 | mdpi.com |

| LTED MCF-7 | ER+ (Endocrine Resistant) | 0.93 ± 0.11 | 48 | mdpi.com |

| MDA-MB-231 | Triple-Negative | Data not available in specific μM | - | nih.govnih.gov |

| MDA-MB-468 | Triple-Negative | Data not available in specific μM | - | nih.gov |

The antiproliferative effects of 2-Methoxyestradiol are concentration-dependent. Studies have demonstrated that increasing concentrations of the compound lead to a progressive inhibition of cell proliferation nih.gov. This inhibition is often associated with disruptions in the cell cycle. For instance, treatment with 2-Methoxyestradiol has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle in breast cancer cells mdpi.com. In triple-negative breast cancer cells, treatment with 2-Methoxyestradiol led to cell cycle arrest in the S-phase nih.govnih.gov. These findings suggest that the compound interferes with the normal progression of the cell cycle, ultimately leading to a suppression of cell growth.

The antitumor activity of 2-Methoxyestradiol extends beyond breast cancer. Research has documented its efficacy in a variety of other cancer cell lines.

Ovarian Cancer: 2-Methoxyestradiol has been shown to have anti-proliferative effects in ovarian cancer cells nih.govnih.gov.

Melanoma: Studies have reported that 2-Methoxyestradiol treatment leads to growth inhibition in melanoma cells nih.gov.

Lung Cancer: In non-small cell lung cancer (NSCLC) cells, 2-Methoxyestradiol has been observed to suppress cell growth and invasion while promoting apoptosis nih.gov. A study on A549 lung cancer cells reported an IC50 value of 5.6 ± 0.2 µg/mL for 2-Methoxyestradiol nih.gov.

Prostate Cancer: The compound has demonstrated cytotoxic effects in prostate cancer cell lines, including PC-3 and LNCaP nih.gov. In PC-3 cells, the IC50 value for 2-Methoxyestradiol was reported to be 54.41 µmol nih.gov.

Osteosarcoma: 2-Methoxyestradiol has been found to inhibit cell growth and induce apoptosis in rat osteosarcoma cell lines nih.gov. It has also been shown to be highly cytotoxic to human osteosarcoma cells while being non-toxic to normal osteoblasts nih.gov.

| Cancer Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 5.6 ± 0.2 µg/mL | nih.gov |

| Prostate Cancer | PC-3 | 54.41 µmol | nih.gov |

| Osteosarcoma | Rat Osteosarcoma Cells | Effective at 100 nM to 2 μM | nih.gov |

Cytotoxic Effects in Various Cell Types (in vitro)

The antiproliferative activity of 2-Methoxyestradiol is closely linked to its cytotoxic effects, leading to cell death in various cancer cell types. This cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death. For example, in prostate cancer cells, the cytotoxic effects of 2-Methoxyestradiol were potentiated by an endothelin A receptor antagonist nih.gov. In osteosarcoma cells, 2-Methoxyestradiol's cytotoxic action is selective for tumor cells, with no toxic side effects observed on normal cells nih.gov.

Activity in Animal Xenograft Models

To assess the in vivo efficacy of these compounds, researchers have utilized animal xenograft models, where human cancer cells are implanted into immunocompromised mice.

The in vivo activity of 2-Methoxyestradiol in breast cancer xenograft models has yielded some conflicting results. One study reported that doses of 2-Methoxyestradiol ranging from 15-150 mg/kg had no antitumor efficacy in mice bearing ER-negative MDA-MB-435 tumors aacrjournals.orgmanchester.ac.uk. The same study also found that at a dose of 50 mg/kg/d, 2-Methoxyestradiol supported the growth of estrogen-dependent MCF-7 tumors aacrjournals.orgmanchester.ac.uk.

In contrast, other research suggests that 2-Methoxyestradiol can inhibit tumor growth and angiogenesis in vivo nih.gov. Furthermore, a sulfamoylated derivative of 2-Methoxyestradiol, 2-MeOE2bisMATE, proved effective at inhibiting the growth of tumors derived from MCF-7 cells in nude mice. These findings highlight the complexity of the in vivo effects of 2-Methoxyestradiol and suggest that its efficacy may be influenced by the specific tumor model and the formulation of the compound.

Combination Therapy Research in Preclinical Models

Research into the combination of 2-Methoxymethylestradiol with other anti-cancer agents has revealed synergistic interactions, suggesting its potential to enhance the efficacy of existing therapies and overcome drug resistance. These studies have primarily been conducted in various cancer cell lines.

A significant area of this research has been in breast cancer. In tamoxifen-resistant breast cancer cells (LCC2), the combination of 2-Methoxymethylestradiol and the anti-estrogen tamoxifen reversed tamoxifen resistance and enhanced its cytotoxic effects. nih.gov This synergistic effect was associated with the inhibition of HIF-1α expression and an increase in apoptotic markers. nih.gov Furthermore, 2-Methoxymethylestradiol has been shown to exhibit a synergistic anticancer effect when combined with microtubule-disrupting agents like paclitaxel and vinorelbine in several human breast cancer cell lines, including both estrogen receptor-positive (MCF-7, T-47D) and receptor-negative (MDA-MB-435s, MDA-MB-231) cells. nih.gov This synergy was particularly pronounced when the individual drugs were used at lower concentrations. nih.gov In contrast, its combination with 5-fluorouracil resulted in only a partial additive effect, and it showed an antagonistic effect with doxorubicin at high concentrations. nih.gov

The potentiation of apoptosis is a key mechanism in these synergistic interactions. For instance, pre-treatment of ovarian and endometrial cancer cells with 2-Methoxymethylestradiol sensitized them to the apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). This combination is particularly noteworthy as it selectively induces apoptosis in cancer cells while sparing their normal counterparts.

| Combination Agent | Cancer Cell Line(s) | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Tamoxifen | LCC2 (Tamoxifen-resistant breast cancer) | Enhanced cytotoxicity, reversal of tamoxifen resistance, increased apoptosis. | nih.gov |

| Paclitaxel | MCF-7, T-47D, MDA-MB-435s, MDA-MB-231 (Breast cancer) | Synergistic anticancer effect, particularly at lower concentrations. | nih.gov |

| Vinorelbine | MCF-7, T-47D, MDA-MB-435s, MDA-MB-231 (Breast cancer) | Synergistic anticancer effect, more pronounced at lower concentrations. | nih.gov |

| TRAIL | Ovarian and Endometrial cancer cells | Enhanced sensitivity to TRAIL-induced apoptosis. | usz.ch |

Effects on Reproductive Cellular Processes in Animal Models

2-Methoxymethylestradiol has been shown to have significant, dose-dependent effects on the meiotic maturation of mouse oocytes in vitro. nih.govresearchgate.net Exposure to micromolar concentrations of the compound can lead to a delay or complete arrest of meiosis. oup.com Specifically, higher concentrations of 2-Methoxymethylestradiol significantly increase the number of oocytes that are arrested at the germinal vesicle breakdown (GVBD) stage and reduce the number that successfully extrude the first polar body. oup.com

The underlying cause of this meiotic disruption is the effect of 2-Methoxymethylestradiol on the meiotic spindle. oup.com As a compound that binds to tubulin, it alters the dynamics of microtubule polymerization, which is crucial for the formation of a functional spindle. oup.com Studies using immunofluorescence have revealed that exposure to 2-Methoxymethylestradiol leads to severe perturbations in spindle organization in both meiosis I and meiosis II. oup.com This includes the failure of pericentrin-positive centrosomes to align at the spindle poles, the formation of multipolar spindles, and the appearance of prominent cytoplasmic microtubule asters. oup.com These abnormalities in spindle structure directly impair the proper alignment of chromosomes at the metaphase plate, a process known as chromosome congression. nih.govoup.com

The disruption of spindle dynamics and chromosome congression by 2-Methoxymethylestradiol has direct and serious implications for the fidelity of chromosomal segregation during meiosis. The failure of chromosomes to align correctly at the spindle equator significantly increases the risk of errors in their distribution to daughter cells.

In vitro studies on mouse oocytes have demonstrated that 2-Methoxymethylestradiol is an aneugenic agent, meaning it can cause the gain or loss of whole chromosomes, leading to aneuploidy. oup.com Exposure to the compound leads to a dramatic, dose-dependent increase in hyperploidy (the presence of extra chromosomes) in metaphase II oocytes. oup.com In some cases, oocytes exposed to high concentrations of 2-Methoxymethylestradiol were found to contain anaphase I-like chromosomes at metaphase II, suggesting an interference with the physical separation of homologous chromosomes during the first meiotic division. oup.com

These findings indicate that elevated local concentrations of 2-Methoxymethylestradiol in the ovary could potentially compromise female fertility by increasing the risk of chromosomal aberrations in the oocyte, which is a leading cause of embryonic developmental failure and congenital disorders. oup.com

| Concentration of 2-ME | Effect on Meiotic Progression | Effect on Spindle/Chromosomes | Reference |

|---|---|---|---|

| 1.25 µM | >80% of oocytes emitted first polar body. | Not significantly different from control. | oup.com |

| 2.5 µM | Dose-dependent increase in GVBD-arrested oocytes. | Perturbations in spindle organization and chromosome alignment. | oup.com |

| 3.75 µM | Significant increase in meiotic delay/arrest. | Severe disturbances in chromosome congression. | oup.com |

| 5.0 µM and 7.5 µM | Dramatic reduction in polar body emission. | Dramatic dose-dependent increase in hyperploidy of metaphase II oocytes. | oup.com |

Metabolism and Pharmacokinetic Research in Preclinical Contexts

In Vitro Metabolic Pathways and Metabolite Characterization

The in vitro metabolism of estradiol (B170435) derivatives is a multi-step process involving several key enzymatic reactions. The metabolic pathway of the parent hormone, 17β-estradiol (E2), is initiated by oxidative metabolism, primarily catalyzed by Cytochrome P450 (CYP) enzymes, to form catechol estrogens such as 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2) aacrjournals.orgnih.gov. These catechols can then undergo methylation by catechol-O-methyltransferase (COMT), which transfers a methyl group from the donor S-adenosyl-l-methionine aacrjournals.orgnih.gov. This reaction yields methoxyestrogens, including the well-studied compound 2-methoxyestradiol (B1684026) (2-ME) nih.govnih.gov. 2-Methoxymethylestradiol is a synthetic analog of 2-ME, designed to potentially diminish metabolic deactivation capes.gov.br.

The characterization of metabolites is typically achieved using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) youtube.comkcl.ac.uk. This method allows for the determination of the molecular weight and elemental composition of metabolites, and further structural elucidation can be performed using tandem mass spectrometry (MS2) or by comparison with authentic reference standards youtube.comkcl.ac.uk. In vitro test systems, such as cryopreserved hepatocytes or liver subcellular fractions (e.g., microsomes, S9), are considered the gold standard as they contain a comprehensive suite of metabolic enzymes and cofactors needed to study biotransformation youtube.comkcl.ac.uk.

Research has revealed that the metabolic pathway is not unidirectional. Methoxyestrogens themselves are recognized as substrates by CYP enzymes. Studies using purified recombinant enzymes have shown that both CYP1A1 and CYP1B1 can O-demethylate 2-methoxyestradiol back to 2-hydroxyestradiol aacrjournals.orgnih.gov. This creates a dynamic interplay between the formation and degradation of methoxyestrogens within a cellular environment. The primary metabolic reactions for related estrogens observed in vitro include hydroxylation, methylation, and demethylation.

Table 1: Key In Vitro Metabolic Reactions of Estrogens

| Precursor Compound | Key Enzyme(s) | Metabolic Reaction | Resulting Metabolite(s) | Reference(s) |

|---|---|---|---|---|

| 17β-Estradiol (E2) | CYP1A1, CYP1B1 | Hydroxylation | 2-hydroxyestradiol (2-OHE2), 4-hydroxyestradiol (4-OHE2) | aacrjournals.org, nih.gov |

| 2-hydroxyestradiol (2-OHE2) | COMT | Methylation | 2-methoxyestradiol (2-ME) | aacrjournals.org, nih.gov |

| 2-methoxyestradiol (2-ME) | CYP1A1, CYP1B1 | O-demethylation | 2-hydroxyestradiol (2-OHE2) | aacrjournals.org, nih.gov |

| 4-methoxyestradiol (B23171) (4-MeOE2) | CYP1B1 | O-demethylation | 4-hydroxyestradiol (4-OHE2) | aacrjournals.org, nih.gov |

Bio-distribution Studies in Animal Models (e.g., using radiotracers)

Bio-distribution studies are fundamental in preclinical research to understand the movement, localization, and clearance of a compound within a living organism taylorandfrancis.com. These studies typically involve labeling the compound of interest with a radioisotope (a process known as radiolabeling) to create a radiotracer that can be monitored non-invasively using imaging techniques or invasively through tissue analysis taylorandfrancis.comminervaimaging.com. While specific bio-distribution data for 2-Methoxymethylestradiol is not detailed in the provided research, the general methodology is well-established.

The process begins with the intravenous or subcutaneous administration of the radiolabeled compound to an animal model, such as mice minervaimaging.comnih.gov. The distribution of the radiotracer is then tracked over time using imaging modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), often combined with CT for anatomical reference minervaimaging.comresearchgate.net. At predetermined time points (e.g., 5 minutes, 1 hour, 24 hours, 48 hours), animals are sacrificed, and various organs and tissues are dissected, weighed, and their radioactivity measured by a gamma counter nih.gov.

The results are commonly expressed as the percentage of the injected dose per gram of tissue (%ID/g) nih.gov. This quantitative data reveals which organs have the highest uptake of the compound and provides insight into its clearance mechanisms, such as hepatobiliary or renal excretion taylorandfrancis.com. For instance, a high concentration in the liver and spleen, as seen in studies of other agents, can indicate specific uptake or clearance pathways nih.gov. This information is crucial for predicting potential off-target accumulation taylorandfrancis.com. The tumor-to-background ratio is another critical parameter calculated in cancer models, indicating the specificity of the compound for the target tissue versus healthy tissue nih.gov.

Table 2: Example Data Structure from a Preclinical Bio-distribution Study (Illustrative) Note: This table illustrates the type of data generated in a bio-distribution study using an example compound (111In-DTPA-rGel/BLyS) as specific data for 2-Methoxymethylestradiol was not available. nih.gov

| Tissue/Organ | Mean %ID/g (at 48h post-injection) | Standard Deviation | Reference |

|---|---|---|---|

| Spleen | 16.2 | 3.3 | nih.gov |

| Liver | 5.4 | 1.0 | nih.gov |

| Kidney | 4.0 | 0.3 | nih.gov |

| Bone | 1.31 | 0.4 | nih.gov |

| Tumor | 1.25 | 0.4 | nih.gov |

| Blood | 0.1 | 0.03 | nih.gov |

Role of Cytochrome P450 Enzymes in Preclinical Metabolism (e.g., CYP1A1, CYP1B1)

Cytochrome P450 (CYP) enzymes, particularly isoforms CYP1A1 and CYP1B1, play a central role in the oxidative metabolism of estrogens aacrjournals.orgnih.gov. These enzymes are involved in both the synthesis and subsequent metabolism of estrogen derivatives. CYP1A1 primarily catalyzes the metabolism of 17β-estradiol (E2) to generate 2-hydroxyestradiol (2-OHE2), while CYP1B1 predominantly forms 4-hydroxyestradiol (4-OHE2) from the same precursor nih.govuniprot.org.

A significant finding in preclinical research is that these enzymes also metabolize methoxyestrogens. Both CYP1A1 and CYP1B1 recognize methoxyestrogens as substrates and catalyze their O-demethylation, converting them back into catechol estrogens aacrjournals.orgnih.gov. Specifically, both enzymes can demethylate 2-methoxyestradiol (2-ME) to 2-OHE2, and CYP1B1 can also demethylate 4-methoxyestradiol (4-MeOE2) to 4-OHE2 nih.gov. This bi-directional activity positions CYP1A1 and CYP1B1 as critical regulators of the balance between catechol estrogens and methoxyestrogens.

Furthermore, kinetic analyses have demonstrated that methoxyestrogens act as inhibitors of CYP1A1- and CYP1B1-mediated E2 oxidation aacrjournals.org. The inhibition is noncompetitive, suggesting that the methoxyestrogens bind to a site on the enzyme that is different from the active site for E2 oxidation aacrjournals.org. This creates a feedback inhibition loop where the products of estrogen metabolism (methoxyestrogens) can regulate the activity of the very enzymes that contribute to their formation, thereby controlling the levels of potentially reactive catechol estrogens aacrjournals.orgnih.gov. For both CYP1A1 and CYP1B1, the order of inhibitory potency was found to be 2-OH-3-MeOE2 ≥ 2-MeOE2 > 4-MeOE2 aacrjournals.org.

Table 3: Inhibition of Estradiol (E2) Oxidation by Methoxyestrogens

| Enzyme | Inhibitor | Type of Inhibition | Inhibition Constant (Ki) (μM) | Reference |

|---|---|---|---|---|

| CYP1A1 | 2-methoxyestradiol (2-MeOE2) | Noncompetitive | 39 | aacrjournals.org |

| CYP1A1 | 4-methoxyestradiol (4-MeOE2) | Noncompetitive | 153 | aacrjournals.org |

| CYP1A1 | 2-hydroxy-3-methoxyestradiol (2-OH-3-MeOE2) | Noncompetitive | 27 | aacrjournals.org |

| CYP1B1 | 2-methoxyestradiol (2-MeOE2) | Noncompetitive | 52 | aacrjournals.org |

| CYP1B1 | 4-methoxyestradiol (4-MeOE2) | Noncompetitive | 129 | aacrjournals.org |

| CYP1B1 | 2-hydroxy-3-methoxyestradiol (2-OH-3-MeOE2) | Noncompetitive | 49 | aacrjournals.org |

Metabolomics Approaches in Compound Research (General Research Methodology for understanding biological effects)

Metabolomics is an "omics" science that involves the comprehensive analysis of small molecules (metabolites) within a biological system, providing a functional readout of the cellular state embopress.orgmdpi.com. It serves as a powerful tool in compound research to understand the global biological effects of a substance by capturing a snapshot of the metabolic phenotype embopress.orgfrontiersin.org. This methodology is particularly useful for elucidating mechanisms of action and identifying biomarkers.

There are several distinct metabolomics strategies:

Metabolite Profiling: This approach focuses on the identification and quantification of a specific, predefined group of metabolites that are part of a known metabolic pathway embopress.org.

Metabolic Footprinting: This strategy analyzes the metabolites excreted or secreted by an organism or cell culture into the surrounding medium, offering insights into cellular metabolism and transport processes mdpi.com.

These approaches can be used alone or in combination embopress.org. The primary analytical platforms employed in metabolomics are mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy mdpi.comfrontiersin.org. LC-MS and GC-MS are highly sensitive and can detect a wide range of metabolites, while NMR is non-destructive and highly quantitative, providing detailed structural information frontiersin.org.

In the context of researching a compound like 2-Methoxymethylestradiol, a metabolomics study would involve exposing cells or animal models to the compound and then analyzing extracts from tissues, plasma, or urine embopress.org. By comparing the metabolic profiles of treated samples to controls, researchers can identify which metabolic pathways are significantly perturbed. This can reveal the compound's mechanism of action, identify off-target effects, and discover potential biomarkers of efficacy or response.

Future Directions and Research Perspectives

Elucidation of Remaining Unclear Mechanisms of Action

While the primary mechanism of action for 2-methoxymethylestradiol and its analogs is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, several aspects of its molecular activity remain to be fully elucidated. researchgate.netnih.govnih.gov The compound is known to bind to the colchicine-binding site on tubulin, which interferes with microtubule polymerization. researchgate.netaacrjournals.org This disruption of the microtubule network is a key contributor to its anti-proliferative and antiangiogenic effects. nih.govnih.gov

One area of ongoing investigation is the precise downstream signaling events that follow microtubule disruption. It has been shown that 2-ME2 can inhibit the transcriptional activity of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis. nih.govnih.gov This inhibition appears to be a consequence of its effects on microtubules. nih.govnih.gov However, the exact molecular link between microtubule disruption and HIF-1α downregulation is still under investigation. aacrjournals.org

The role of reactive oxygen species (ROS) in the activity of 2-ME2 is another area that requires further clarification. While some studies have suggested that ROS generation may contribute to its cytotoxic and pro-apoptotic effects, other research indicates that it is not a primary driver of its cellular activity in all cancer cell types. researchgate.netnih.gov Structure-activity relationship studies have shown that the structural features required to induce ROS are different from those needed for pro-apoptotic activity. nih.gov

Furthermore, while it is generally accepted that the anti-proliferative effects of 2-ME2 are not mediated by estrogen receptors (ER), some studies have reported that at pharmacological concentrations, it can bind to ER and induce estrogenic responses in certain contexts. aacrjournals.orgaacrjournals.orgdntb.gov.ua This highlights the need for further research to fully understand the receptor-independent and potentially context-dependent receptor-mediated actions of this compound.

The involvement of various apoptotic pathways, including both the intrinsic and extrinsic pathways, has been observed, but the relative contribution of each can vary depending on the cell type. researchgate.netnih.gov Additionally, the potential for 2-ME2 to engage in non-canonical signaling pathways is an emerging area of interest. mdpi.comnih.govresearchgate.netbiorxiv.org A deeper understanding of these less-explored signaling cascades could reveal novel therapeutic targets and strategies.

Future research should aim to dissect these complex signaling networks to provide a more complete picture of how 2-methoxymethylestradiol exerts its pleiotropic effects.

Development of Advanced Preclinical Models for Research

The evaluation of 2-methoxymethylestradiol and its analogs necessitates the use of sophisticated preclinical models that can accurately recapitulate the complexities of human tumors. nih.gov Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to predict in vivo drug responses due to the loss of tissue-specific architecture and cell-cell interactions. nih.govfrontiersin.org

To address these limitations, there is a growing emphasis on the development and utilization of three-dimensional (3D) cell culture models. nih.govfrontiersin.orgsartorius.com These models, which include multicellular spheroids, organoids, and scaffold-based cultures, better mimic the in vivo microenvironment, including nutrient and oxygen gradients. frontiersin.org Spheroids, for instance, can be generated using techniques like hanging drop cultures or low adhesion plates and are amenable to high-throughput screening. frontiersin.org Scaffold-based systems, using either biological or synthetic materials, can be engineered to replicate key features of the extracellular matrix. frontiersin.org

In addition to 3D cell cultures, advanced in vivo models are crucial for preclinical research. While traditional xenograft models in immunodeficient mice have been widely used, there is a move towards more clinically relevant models. nih.govaacrjournals.orgmdpi.com Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into mice, are gaining prominence as they better maintain the molecular characteristics of the original tumor. frontiersin.org Genetically engineered mouse models (GEMMs) also offer valuable insights into tumor development and drug response in an immunocompetent setting. mdpi.comfrontiersin.org

The development of "humanized mice," which have a reconstituted human immune system, is another significant advancement, allowing for the study of interactions between the tumor, the microenvironment, and the immune system. mdpi.com Furthermore, alternative model organisms like fish and flies offer unique advantages for large-scale genetic screens and studying metastasis. nih.gov

Future preclinical research on 2-methoxymethylestradiol will benefit from the integration of these advanced models. Combining 3D cell culture systems with in vivo models like PDXs and humanized mice will provide a more comprehensive and predictive platform for evaluating drug efficacy and understanding mechanisms of action and resistance. nih.govfrontiersin.org

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Research

The comprehensive understanding of the molecular effects of 2-methoxymethylestradiol requires the integration of various "omics" technologies. nih.govresearchgate.net These high-throughput approaches, including transcriptomics and proteomics, allow for a global and unbiased analysis of the changes occurring within a cell or tissue upon drug treatment. nih.govfrontiersin.org

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how 2-methoxymethylestradiol alters gene expression patterns. nih.govnih.gov This can help identify the signaling pathways and cellular processes that are most affected by the compound. For example, transcriptomic analysis could be used to further investigate the downstream effects of HIF-1α inhibition or to identify novel gene regulatory networks involved in the drug's mechanism of action. nih.gov

Proteomics, which focuses on the entire complement of proteins, provides a direct measure of the functional molecules within the cell. frontiersin.orgdkfz.delih.lu Mass spectrometry-based proteomics can be used to identify and quantify thousands of proteins, offering insights into changes in protein expression, post-translational modifications, and protein-protein interactions. nih.govnih.gov This is particularly relevant for studying the effects of 2-methoxymethylestradiol on the proteome, including the direct and indirect consequences of tubulin binding and microtubule disruption. dkfz.de

The integration of multiple omics datasets, often referred to as multi-omics, offers a powerful approach to unraveling complex biological systems. nih.govresearchgate.net By combining transcriptomic and proteomic data, researchers can gain a more holistic view of the cellular response to 2-methoxymethylestradiol, from gene transcription to protein function. mdpi.com This integrated approach can help to identify key molecular drivers of the drug's efficacy and potential biomarkers for predicting patient response. biorxiv.org

Future research will likely see an increased application of multi-omics strategies in the study of 2-methoxymethylestradiol and its analogs. researchgate.netmdpi.com This will involve the use of advanced bioinformatics tools and platforms to integrate and interpret these large and complex datasets. nih.gov The insights gained from such studies will be invaluable for optimizing drug design, elucidating mechanisms of action, and advancing the development of personalized cancer therapies.

Q & A

Q. What controls are essential in studying 2-Methoxyestradiol’s antiangiogenic activity?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.